molecular formula C25H23N3O2 B3504287 N-(4-methoxy-2-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

N-(4-methoxy-2-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3504287
M. Wt: 397.5 g/mol
InChI Key: WFZWTKAPRYVWCF-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, methyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions: The introduction of methoxy, methyl, and pyridinyl groups onto the quinoline core can be achieved through various substitution reactions. For example, methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents.

    Amide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction. This can be achieved by reacting the substituted quinoline with an appropriate amine in the presence of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline core or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: It is being investigated for its potential therapeutic applications, including as an anticancer agent and as a modulator of specific biological pathways.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to specific proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridinyl group and amide functionality but differ in the substitution pattern on the quinoline core.

    Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the specific ring fusion and substitution pattern.

Uniqueness

N-(4-methoxy-2-methylphenyl)-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-15-11-17(3)24-19(12-15)20(14-23(27-24)22-7-5-6-10-26-22)25(29)28-21-9-8-18(30-4)13-16(21)2/h5-14H,1-4H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZWTKAPRYVWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=C(C=C4)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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